dimethyl (1R,4S,12R,13S,16R)-17-oxo-5,14-diazahexacyclo[12.4.3.0^{1,13.0^{4,12.0^{6,11.0^{12,16]henicosa-6,8,10-triene-4,5-dicarboxylate
Description
This compound is a structurally complex diazahexacyclic molecule featuring a fused polycyclic framework with ester functional groups at positions 4 and 4. The hexacyclic architecture may enhance binding affinity to biological targets compared to simpler bicyclic or tricyclic analogs, though this requires empirical validation.
Properties
IUPAC Name |
dimethyl 17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-29-19(27)22-10-9-21-8-5-11-24-13-15(17(26)12-21)23(22,18(21)24)14-6-3-4-7-16(14)25(22)20(28)30-2/h3-4,6-7,15,18H,5,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIDZKOEMWHMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC34CCCN5C3C1(C(C5)C(=O)C4)C6=CC=CC=C6N2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl chanofruticosinate can be synthesized through various methods. One common approach involves the initial extraction of the compound from the leaves of Kopsia species using silica gel column chromatography with gradient methanol-chloroform as the mobile phase . This is followed by centrifugal thin-layer chromatography using ammonia-saturated diethyl ether-hexane .
Industrial Production Methods: Industrial production of methyl chanofruticosinate typically involves large-scale extraction from natural sources. The process includes solvent extraction, distillation, pressing, and sublimation . The selection of solvents is crucial for efficient extraction, with factors such as selectivity, solubility, cost, and safety being considered .
Chemical Reactions Analysis
Types of Reactions: Methyl chanofruticosinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of methyl chanofruticosinate include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine .
Major Products Formed: The major products formed from these reactions include various derivatives of methyl chanofruticosinate, such as methyl 3-oxo-12-methoxy-N1-decarbomethoxy-14,15-didehydrochanofruticosinate and methyl 3-oxo-11,12-methylenedioxy-N-decarbomethoxy-14,15-didehydrochanofruticosinate .
Scientific Research Applications
Methyl chanofruticosinate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of indole alkaloids . In biology, it is investigated for its potential as an antibacterial and antifungal agent . In medicine, methyl chanofruticosinate is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties . Industrially, it is used in the development of natural product-based pharmaceuticals .
Mechanism of Action
The mechanism of action of methyl chanofruticosinate involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting bacterial cell wall synthesis, altering cell membrane permeability, and inhibiting bacterial metabolism . Additionally, it can inhibit nucleic acid and protein synthesis, contributing to its antibacterial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: 1,3-Dioxolane Dicarboxylates
describes dimethyl (4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7) and its racemic counterpart (Compound 8). Key comparisons include:
The diaza and oxo groups may also enhance hydrogen-bonding interactions with biological targets compared to the hydroxylphenyl group in Compound 7 .
Bioactivity Profile
While the target compound’s activity is unspecified, Compound 7 and 8 exhibit broad-spectrum antimicrobial effects (MIC values as low as 4.8 µg/mL against S. aureus and C. albicans). The hexacyclic compound’s diaza moieties could mimic transition-state analogs in enzymatic pathways (e.g., protease inhibition), but this hypothesis remains untested .
Biological Activity
Dimethyl (1R,4S,12R,13S,16R)-17-oxo-5,14-diazahexacyclo[12.4.3.0^{1,13.0^{4,12.0^{6,11.0^{12,16]henicosa-6,8,10-triene-4,5-dicarboxylate is a complex organic compound with potential biological activities that have garnered attention in various fields of research including pharmacology and medicinal chemistry. This article reviews its biological activity based on diverse sources and presents relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure characterized by multiple nitrogen atoms and a series of fused rings. Its molecular formula is C23H30N2O5, and it is classified under the category of diaza compounds which are known for their diverse biological activities.
Antimicrobial Properties
Research has indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance:
- Case Study : A study investigating the antimicrobial effects of diaza compounds found that derivatives similar to dimethyl (1R,4S,12R,13S,16R) displayed activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound is another area of interest:
- Research Findings : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15 | Induction of apoptosis | |
| HeLa | 20 | Cell cycle arrest |
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects:
- Case Study : A recent investigation into the neuroprotective properties of similar diaza compounds showed promise in reducing oxidative stress in neuronal cells .
- Mechanism : This effect is attributed to the ability to scavenge free radicals and modulate signaling pathways involved in neuroinflammation.
Pharmacokinetics
Understanding the pharmacokinetics of dimethyl (1R,4S,12R,13S,16R) is crucial for evaluating its therapeutic potential:
- Absorption : Preliminary data suggest that the compound exhibits moderate absorption when administered orally.
- Metabolism : It undergoes hepatic metabolism primarily through cytochrome P450 enzymes.
- Excretion : Renal excretion appears to be the primary route for elimination.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
